![molecular formula C16H27N5O B15210641 2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol CAS No. 591732-94-4](/img/structure/B15210641.png)
2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol typically involves multi-component reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring structure allows for strong interactions with metal ions, making it effective in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl)-2-quinolymethyl)amine
Uniqueness
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol is unique due to its specific combination of pyrazole rings and ethanolamine backbone. This structure provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .
Properties
CAS No. |
591732-94-4 |
|---|---|
Molecular Formula |
C16H27N5O |
Molecular Weight |
305.42 g/mol |
IUPAC Name |
2-[bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-13-11-15(3)20(17-13)7-5-19(9-10-22)6-8-21-16(4)12-14(2)18-21/h11-12,22H,5-10H2,1-4H3 |
InChI Key |
QWXLAAARSSLPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCN(CCN2C(=CC(=N2)C)C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


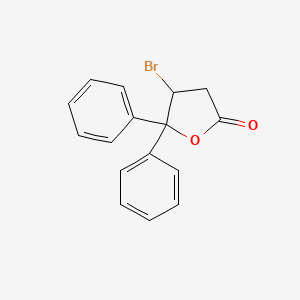
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

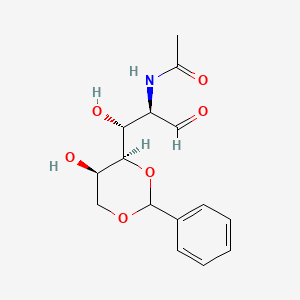
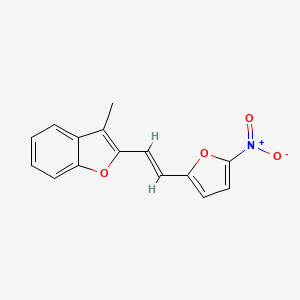
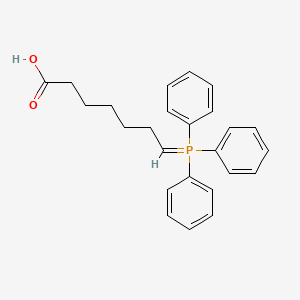
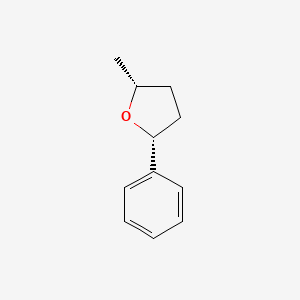


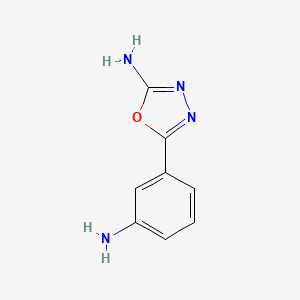
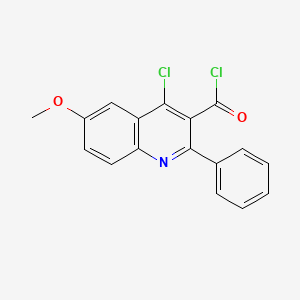
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

